1-((1-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
説明
特性
IUPAC Name |
1-[[1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-16-5-2-4-13-8-17(29-19(13)16)20(27)24-11-15(12-24)25-10-14(21-22-25)9-23-7-3-6-18(23)26/h2,4-5,8,10,15H,3,6-7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTUIQCTUFMGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling comparisons of physicochemical properties and inferred bioactivities:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Triazole vs. Benzimidazole :
- The target compound's triazole moiety (synthesized via CuAAC ) offers distinct hydrogen-bonding capabilities compared to the benzimidazole in and . Benzimidazoles are often associated with DNA intercalation or kinase inhibition, while triazoles may enhance metabolic stability and target selectivity.
In contrast, the trifluoromethylpyridine in introduces strong electron-withdrawing effects, which could modulate solubility and bioavailability.
Ring Systems :
- The azetidine ring (4-membered) in the target compound and increases conformational rigidity compared to the piperidine (6-membered) in . Smaller rings often reduce entropy penalties upon binding to biological targets.
Bioactivity Context :
- While the target compound's specific mechanism is unclear, analogs like and suggest roles in kinase inhibition or modulation of oxidative stress pathways. For instance, ferroptosis-inducing agents (FINs) often contain heterocyclic motifs similar to the target compound .
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole core in this compound?
The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Step 1 : Preparation of an azide-functionalized azetidine intermediate.
- Step 2 : Reaction with a propargyl-substituted pyrrolidinone under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O at 25–60°C).
- Optimization : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to improve yield .
Example Reaction Table :
| Component | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Azide-azetidine intermediate | THF/H₂O, CuSO₄, sodium ascorbate | 78 | 95 |
| Propargyl-pyrrolidinone | Microwave, 80°C, 30 min | 85 | 97 |
Q. How is the compound characterized post-synthesis?
- X-ray crystallography : SHELXL refinement (e.g., space group determination, thermal displacement parameters) .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks: δ 7.2–8.1 ppm (benzofuran protons), δ 4.5–5.5 ppm (triazole-CH₂-pyrrolidinone) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 428.18 (calculated for C₂₂H₂₅N₅O₄).
Advanced Questions
Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
- SHELXL Workflow :
Use TWINABS for data scaling if twinning is detected.
Apply ISOR and SIMU restraints to manage thermal motion anisotropy.
Validate with Rint (<5%) and GOF (0.9–1.1) .
- Case Study : A similar azetidine-triazole compound showed bond-length deviations of ±0.02 Å; restraints reduced the R₁ factor from 0.12 to 0.05 .
Q. What experimental design principles apply to optimizing the azetidine-methoxybenzofuran coupling?
- Design of Experiments (DoE) :
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. DCM), catalyst loading (5–15 mol% Pd(OAc)₂).
- Response Surface Modeling : Identify interactions between variables to maximize yield .
- Example Results :
| Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 10 | 72 |
| DCM | 60 | 15 | 58 |
Q. How to assess the compound’s antimicrobial activity while minimizing false positives?
- Assay Design :
MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli .
Cytotoxicity Control : Test on mammalian cell lines (e.g., HEK-293) to exclude nonspecific toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
